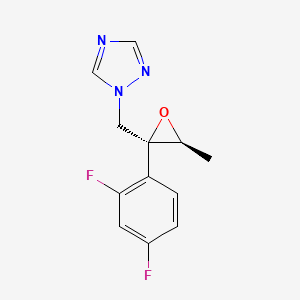
Ivermectin-Verunreinigung D
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ivermectin Impurity D is an impurity of Ivermectin . It is a white solid with a molecular formula of C48H72O15 and a molecular weight of 889.10 . It is also known as 28-Oxo Ivermectin B1a .
Physical and Chemical Properties Analysis
Ivermectin Impurity D is a white solid . It has a melting point of over 168°C .
Wissenschaftliche Forschungsanwendungen
Wirksamkeit bei der Behandlung von COVID-19
Ivermectin-Verunreinigung D: wurde auf seine Wirksamkeit bei der Behandlung von COVID-19-Patienten untersucht. Eine systematische Übersichtsarbeit und Meta-Analyse zielte darauf ab, seine Wirksamkeit anhand von randomisierten kontrollierten Studien (RCTs) zu bewerten, die von Experten begutachtet wurden. Die Ergebnisse zeigten keinen signifikanten Unterschied im Krankheitsverlauf, negativer RT-PCR, Genesung, Dauer des Krankenhausaufenthalts, Zeit bis zur negativen RT-PCR und Viruslast. Es könnte jedoch die Sterblichkeit auf der Grundlage von Erkenntnissen mit geringer Sicherheit verringern {svg_1}.
Veterinärmedizinische Anwendungen als Parasitizid
In der Veterinärmedizin wird This compound in injizierbaren Produkten als Parasitizid für Rinder und Schweine verwendet. Es hat sich gezeigt, dass es eine starke Aktivität gegen ein breites Spektrum von parasitären Arten besitzt. Es wurde eine Methode der Reversed-Phase-Hochleistungsflüssigkeitschromatographie (RP-HPLC) für die Bestimmung von Ivermectin und seinen verwandten Substanzen in diesen Produkten entwickelt {svg_2}.
Entwicklung analytischer Methoden
Die Entwicklung neuer analytischer Geräte wie gepulster elektrochemischer Methoden, Voltammetrie und Amperometrie für die Echtzeitanalyse von Ivermectin ist ein wachsendes Feld. Darüber hinaus werden Biosensoren auf der Grundlage von Nanotechnologie, darunter Quantenpunkte und Nanopartikel, auf ihr Potenzial bei der Detektion von This compound untersucht {svg_3}.
Antiparasitärer Wirkmechanismus
This compound: wirkt als positiver allosterischer Modulator an Glutamat-gesteuerten Chloridkanälen, die in Nematoden und Insekten vorkommen. Durch die Bindung an diese Kanäle führt es zu einem Einstrom von Chloridionen, was zu einer Hyperpolarisierung führt, die die Nervenimpulsleitung hemmt und zur Lähmung führt {svg_4}.
Antivirenforschung
Hochdosiertes Ivermectin wurde auf seine antivirale Aktivität untersucht, insbesondere bei Erwachsenen mit COVID-19. Eine randomisierte kontrollierte klinische Studie zum Nachweis des Prinzips wurde abgeschlossen, um die antivirale Aktivität und das Sicherheitsprofil von hochdosiertem Ivermectin bei hospitalisierten Patienten zu bewerten {svg_5}.
Qualitätskontrolle in pharmazeutischen Produkten
Die Bestimmung von Ivermectin, einschließlich der Bestimmung und Identifizierung seiner verwandten Substanzen wie This compound, ist entscheidend für die Qualitätskontrolle in pharmazeutischen Produkten. Die Stabilitätsindikatorfähigkeit analytischer Methoden wie RP-HPLC ist unerlässlich, um Abbauprodukte von unter Stress abgebauten Proben von Ivermectin-Produkten zu trennen {svg_6}.
Wirkmechanismus
Target of Action
Ivermectin, the parent compound of Ivermectin Impurity D, primarily targets glutamate-gated chloride ion channels in invertebrate muscle and nerve cells . It is also believed to act as an agonist of the neurotransmitter gamma-aminobutyric acid (GABA) , thereby disrupting GABA-mediated central nervous system (CNS) neurosynaptic transmission .
Mode of Action
Ivermectin binds selectively and with high affinity to glutamate-gated chloride ion channels . This binding leads to an increase in the permeability of the cell membrane to chloride ions, resulting in cellular hyperpolarization . It is a selective positive allosteric modulator at these channels, causing chloride ion influx . This influx leads to hyperpolarization of the cell membrane, resulting in paralysis and death of the parasite .
Biochemical Pathways
Ivermectin exhibits antitumor activity due to its capacity to inhibit multidrug resistance proteins, AKT/mTOR, Wnt/TCF pathways, and to cause degradation of PAK−1 (p21-activated kinase), a major oncogenic kinase . It is also a selective positive allosteric modulator at the glutamate-gated chloride channels found in nematodes and insects .
Pharmacokinetics
Ivermectin is highly lipophilic, which leads to its accumulation in fat tissues, causing its long-term existence in the body . Even with the highest reported dose of approximately 1700 μg/kg, the maximum plasma concentration was only 0.28μM . The plasma half-life of metabolites is about 72 hours, fourfold that of the parent drug . The kinetics of ivermectin are somewhat disconnected from its pharmacodynamics, with antiparasitic events persisting for several months after a single dose of the drug .
Result of Action
Ivermectin treatment causes microfilariae to quickly disappear from the peripheral skin lymphatics, with a long-lasting effect . The high lipid solubility of ivermectin results in it being widely distributed throughout the body . In the context of COVID-19, ivermectin may possibly reduce mortality, but this is based on low-certainty evidence .
Action Environment
Avermectins, including Ivermectin, are pharmaceutical drugs widely used mainly in livestock to combat both ectoparasites and endoparasites . When administered to livestock, between 80 and 98% of the drug is estimated to leave the body without being metabolized in feces, thus reaching the soil . Therefore, the environment, particularly the soil, can influence the action, efficacy, and stability of Ivermectin .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for Ivermectin Impurity D involves a series of reactions starting from commercially available starting materials.", "Starting Materials": [ "2,6-diaminopurine", "2,3-dichloro-5,6-dicyano-1,4-benzoquinone", "tetrahydrofuran", "triethylamine", "acetic acid", "acetic anhydride", "sodium hydroxide", "ammonium chloride", "methanol" ], "Reaction": [ "Step 1: 2,6-diaminopurine is reacted with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone in tetrahydrofuran and triethylamine to form the intermediate product.", "Step 2: The intermediate product is then treated with acetic acid and acetic anhydride to form the acetylated product.", "Step 3: The acetylated product is then treated with sodium hydroxide and ammonium chloride to remove the acetyl groups and form the final product, Ivermectin Impurity D.", "Step 4: The final product is purified using methanol." ] } | |
CAS-Nummer |
102190-55-6 |
Molekularformel |
C48H72O15 |
Molekulargewicht |
889.1 g/mol |
IUPAC-Name |
(1R,4S,5'S,6R,6'R,8R,10E,12S,13S,14E,16Z,20R,21R,24S)-6'-[(2S)-butan-2-yl]-21,24-dihydroxy-12-[(2R,4S,5S,6S)-5-[(2S,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2,18-dione |
InChI |
InChI=1S/C48H72O15/c1-11-24(2)42-27(5)17-18-47(63-42)23-32-20-31(62-47)16-15-26(4)41(59-38-22-36(55-10)43(30(8)57-38)60-37-21-35(54-9)40(50)29(7)56-37)25(3)13-12-14-33-45(51)61-44-39(49)28(6)19-34(46(52)58-32)48(33,44)53/h12-15,19,24-25,27,29-32,34-44,49-50,53H,11,16-18,20-23H2,1-10H3/b13-12+,26-15+,33-14+/t24-,25-,27-,29-,30-,31+,32-,34-,35-,36-,37-,38-,39+,40-,41-,42+,43-,44+,47+,48+/m0/s1 |
InChI-Schlüssel |
SOVJPRRDKZIUGJ-NZWFHOADSA-N |
Isomerische SMILES |
CC[C@H](C)[C@@H]1[C@H](CC[C@@]2(O1)C[C@@H]3C[C@H](O2)C/C=C(/[C@H]([C@H](/C=C/C=C/4\C(=O)O[C@H]5[C@@]4([C@@H](C=C([C@H]5O)C)C(=O)O3)O)C)O[C@H]6C[C@@H]([C@H]([C@@H](O6)C)O[C@H]7C[C@@H]([C@H]([C@@H](O7)C)O)OC)OC)\C)C |
Kanonische SMILES |
CCC(C)C1C(CCC2(O1)CC3CC(O2)CC=C(C(C(C=CC=C4C(=O)OC5C4(C(C=C(C5O)C)C(=O)O3)O)C)OC6CC(C(C(O6)C)OC7CC(C(C(O7)C)O)OC)OC)C)C |
Aussehen |
White Solid |
melting_point |
>168°C |
Reinheit |
> 95% |
Menge |
Milligrams-Grams |
Synonyme |
28-Oxo Ivermectin B1a (Impurity); 5-O-Demethyl-22,23-dihydro-28-oxo-avermectin A1a; Spiro[11,15-methano-2H,13H,17H-furo[4,3,2-pq][2,6]benzodioxacyclooctadecin-13,2’-[2H]pyran] Avermectin A1a Deriv. |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



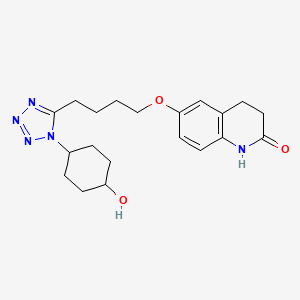

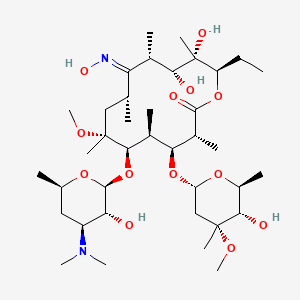
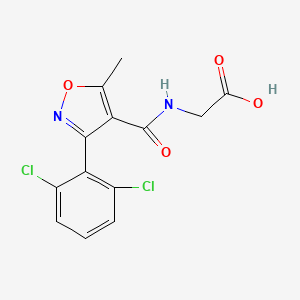
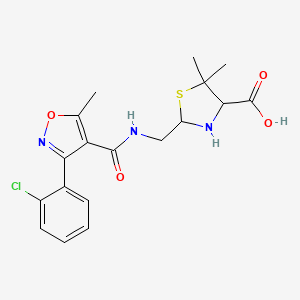
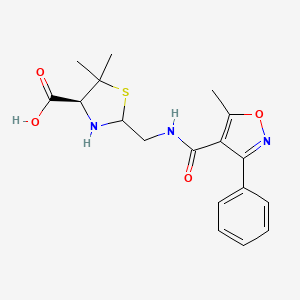
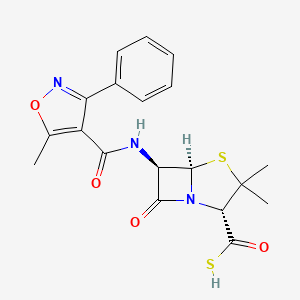
![(4-Nitrophenyl)methyl (4S,5R,6S)-3-diphenoxyphosphoryloxy-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate](/img/structure/B601457.png)
![4-Nitrobenzyl (4r,5s,6s)-6-[(1r)-1-hydroxyethyl]-4-methyl-3-[[(3s,5s)-1-(4-nitrobenzyloxycarbonyl)-5-(sulfamoylaminomethyl)pyrrolidin-3-yl]thio]-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate](/img/structure/B601458.png)

